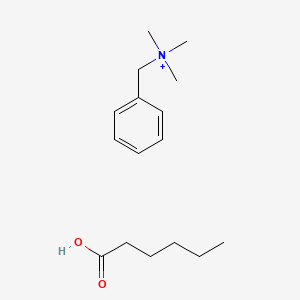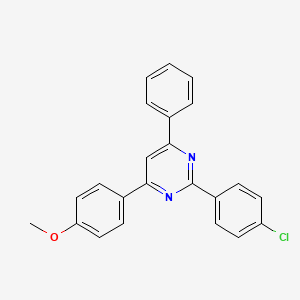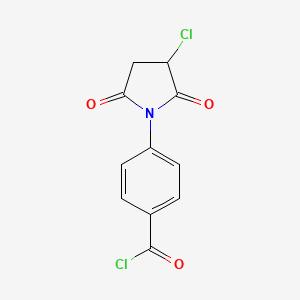![molecular formula C21H22ClN3 B14177625 1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]- CAS No. 857531-12-5](/img/structure/B14177625.png)
1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]- is a heterocyclic compound that contains a pyrazole ring. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties . This compound, in particular, has garnered interest for its potential biological activities and applications in various fields.
Méthodes De Préparation
The synthesis of 1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]- typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and scalability.
Analyse Des Réactions Chimiques
1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]- can be compared with other similar compounds, such as:
1-Phenyl-1H-pyrazole: Known for its anti-inflammatory and analgesic properties.
3,5-Dimethyl-1H-pyrazole: Used as a ligand in coordination chemistry.
4-Methyl-1H-pyrazole: Employed as an antidote in methanol and ethylene glycol poisoning. The uniqueness of 1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]phenyl]- lies in its specific structural features and the resulting biological activities, which differentiate it from other pyrazole derivatives.
Propriétés
Numéro CAS |
857531-12-5 |
|---|---|
Formule moléculaire |
C21H22ClN3 |
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
4-[4-[1-(4-chlorophenyl)-2-pyrrolidin-1-ylethyl]phenyl]-1H-pyrazole |
InChI |
InChI=1S/C21H22ClN3/c22-20-9-7-18(8-10-20)21(15-25-11-1-2-12-25)17-5-3-16(4-6-17)19-13-23-24-14-19/h3-10,13-14,21H,1-2,11-12,15H2,(H,23,24) |
Clé InChI |
HLBRXOVHXRAVBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC(C2=CC=C(C=C2)C3=CNN=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)

![(1R,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14177555.png)
![4-[4-(Thiophen-3-yl)phenyl]but-3-en-2-one](/img/structure/B14177557.png)
![Bis[3-(4-methylcyclohexyl)butyl] propanedioate](/img/structure/B14177563.png)


![Dimethyl (2R)-2-[(3-chlorophenyl)methyl]butanedioate](/img/structure/B14177578.png)

![8-Bromo-2-(bromomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B14177591.png)
![(4S)-4-[(2R)-2-ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14177598.png)
![(Thiophen-3-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B14177603.png)
![4-(Naphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14177605.png)

